BenchChemオンラインストアへようこそ!

L-NAME

Nitric Oxide Synthase Inflammation Enzyme Inhibition

L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride, CAS 50903-99-6) is a methyl ester prodrug of the competitive nitric oxide synthase (NOS) inhibitor L-NNA. It functions as a non-selective NOS inhibitor, targeting the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms, with lesser potency against the inducible isoform (iNOS).

Molecular Formula C7H15N5O4
Molecular Weight 233.23 g/mol
CAS No. 50903-99-6
Cat. No. B1678663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-NAME
CAS50903-99-6
SynonymsL-NAME
Methyl Ester, NG-Nitro-L-Arginine
Methyl Ester, NG-Nitroarginine
N omega Nitro L arginine Methyl Ester
N omega-Nitro-L-arginine Methyl Ester
N(G)-Nitro-L-arginine Methyl Ester
N(G)-Nitroarginine Methyl Ester
N(omega)-Nitro-L-arginine Methyl Ester
NG Nitro L Arginine Methyl Ester
NG Nitroarginine Methyl Ester
NG Nitroarginine Methyl Ester, D Orn Isomer
NG-Nitro-L-Arginine Methyl Ester
NG-Nitroarginine Methyl Ester
NG-Nitroarginine Methyl Ester, D-Orn-Isomer
NG-Nitroarginine Methyl Ester, L-Orn-Isomer, Monohydrochloride
Molecular FormulaC7H15N5O4
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
InChIInChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1
InChIKeyKCWZGJVSDFYRIX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-NAME (CAS 50903-99-6): Non-Selective NOS Inhibitor for Cardiovascular and Inflammatory Research


L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride, CAS 50903-99-6) is a methyl ester prodrug of the competitive nitric oxide synthase (NOS) inhibitor L-NNA . It functions as a non-selective NOS inhibitor, targeting the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms, with lesser potency against the inducible isoform (iNOS) [1]. L-NAME requires hydrolysis by cellular esterases to become the fully active inhibitor L-NNA, which exhibits Ki values of 15 nM (bovine nNOS), 39 nM (human eNOS), and 4.4 µM (mouse iNOS) . This compound is widely employed as a pharmacological tool to induce endothelial dysfunction and hypertension in experimental models [2].

Why L-NAME Cannot Be Replaced by Other NOS Inhibitors


Generic substitution of L-NAME with other NOS inhibitors is precluded by its unique combination of a prodrug structure requiring cellular activation and a distinct mechanistic impact on NOS dimerization. L-NAME is a methyl ester prodrug of L-NNA ; its solubility and bioavailability differ markedly from the parent compound, which is poorly soluble and unstable, limiting its direct in vivo use [1]. Furthermore, L-NAME, unlike L-NMMA, does not inhibit or destabilize NOS dimerization; instead, it can increase dimerization of iNOS and eNOS in intact cells [2]. These structural and mechanistic divergences translate into differential pharmacological outcomes in vivo, such as the absence of neuroprotection in spinal cord injury models where L-NNA is effective [3]. Consequently, experimental results obtained with L-NAME are not directly interchangeable with those from L-NNA, L-NMMA, or isoform-selective inhibitors like 7-NI or 1400W.

Quantitative Differentiation of L-NAME vs. Key NOS Inhibitor Comparators


Nonselective vs. Isoform-Specific NOS Inhibition: L-NAME vs. 1400W

L-NAME demonstrates a non-selective inhibition profile across NOS isoforms, with Ki values of 15 nM (bovine nNOS), 39 nM (human eNOS), and 4.4 µM (mouse iNOS) . In stark contrast, the comparator 1400W is a highly selective iNOS inhibitor, exhibiting Ki values of 7 nM for iNOS, 2 µM for nNOS, and 50 µM for eNOS . This represents an iNOS/eNOS selectivity ratio of approximately 1:7000 for 1400W, compared to approximately 1:0.009 for L-NAME. This fundamental difference in target engagement dictates their divergent applications in research.

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Prodrug Activation Profile: L-NAME vs. L-NNA

L-NAME is a methyl ester prodrug that requires hydrolysis by cellular esterases to become the fully functional NOS inhibitor L-NNA . While both compounds ultimately yield the same active principle, their physicochemical properties differ significantly. L-NAME exhibits enhanced aqueous solubility compared to L-NNA, which is described as having poor solubility and stability that hinder the development of injectable formulations suitable for human administration [1]. This difference in solubility enables L-NAME to be administered in aqueous solutions for in vivo studies without specialized formulation vehicles.

Prodrug Bioavailability Pharmacokinetics

Divergent In Vivo Neuroprotective Efficacy: L-NAME vs. L-NNA

In a rat model of spinal cord injury (SCI), L-NAME failed to confer neuroprotection, whereas L-NNA demonstrated significant efficacy. Animals pretreated with L-NNA showed improvement in motor function, while rats treated with L-NAME or L-NMMA showed no influence on motor dysfunction after SCI [1]. Specifically, long-term treatment with L-NNA attenuated SCI-induced NOS upregulation, blood-spinal cord barrier breakdown, edema formation, and cell injury, whereas the magnitude of neuroprotection was much less evident in animals that received L-NAME [1].

Spinal Cord Injury Neuroprotection Motor Function

Impact on NOS Dimerization: L-NAME vs. L-NMMA

L-NAME exhibits a distinct effect on NOS dimerization compared to L-NMMA. In RAW264.7 cells, L-NMMA effectively inhibited iNOS dimerization and destabilized its dimeric form. In contrast, L-NAME and L-NNA in part or significantly increased dimerization of iNOS and eNOS in intact cells [1]. This mechanistic divergence suggests that these inhibitors engage NOS differently beyond simple competitive inhibition, potentially contributing to their differential pharmacological profiles in vivo.

Enzyme Dimerization NOS Regulation Mechanism of Action

In Vivo Efficacy in Inflammation Models: L-NAME vs. Aminoguanidine

In a rat model of zymosan-induced arthritis, L-NAME inhibited articular incapacitation (AI) when administered systemically at doses of 10-100 mg/kg i.p., but this effect was accompanied by an increase in mean arterial blood pressure at the 100 mg/kg dose [1]. In contrast, the relatively selective iNOS inhibitor aminoguanidine (AG) inhibited AI at comparable doses (10-100 mg/kg i.p.) but did not increase arterial blood pressure [1]. This differential cardiovascular side effect profile stems from L-NAME's non-selective inhibition of eNOS, which is critical for maintaining vascular tone.

Arthritis Inflammation Pain

Prolonged In Vivo NOS Inhibition After Single Dose

L-NAME produces prolonged inhibition of brain NOS activity following a single systemic dose. After a single 20 mg/kg intravenous injection in rats, brain NOS catalytic activity was inhibited, reaching a stable level of 52% of vehicle at 2 hours post-injection [1]. Notably, significant inhibition persisted for at least 96 hours after a single administration, consistent with the hypothesis that its active principle, nitro-L-arginine, binds to NOS irreversibly [1].

Brain NOS Pharmacodynamics Irreversible Inhibition

Validated Application Scenarios for L-NAME Based on Comparative Evidence


Induction of Experimental Hypertension and Endothelial Dysfunction

L-NAME is the compound of choice for establishing reliable, reproducible models of hypertension and endothelial dysfunction in rodents. Its non-selective inhibition of eNOS and nNOS leads to systemic vasoconstriction and elevated blood pressure. In rats, infusion of L-NAME at 190 mg/kg significantly raises arterial blood pressure from 103.2 ± 3.4 to 135 ± 3.4 mm Hg [1]. In mice, L-NAME administered in drinking water induces fast-onset aortic stiffening within 1 week, followed by peripheral hypertension after 4 weeks [2]. The prolonged duration of action—inhibition persists for at least 96 hours after a single dose [3]—enables convenient once-daily or drinking water administration protocols. This sustained NOS blockade is essential for chronic cardiovascular studies, distinguishing L-NAME from reversible inhibitors that would require continuous infusion.

Investigating Global NO Deficiency Pathophysiology (Non-Specific NOS Blockade Required)

When the research objective is to understand the consequences of global nitric oxide deficiency—such as in studies of cardiovascular remodeling, renal injury, or metabolic syndrome—L-NAME is the appropriate tool due to its broad-spectrum NOS inhibition . Unlike iNOS-selective inhibitors (e.g., 1400W, which is 7,000-fold more selective for iNOS over eNOS [1]) or nNOS-selective inhibitors (e.g., 7-NI), L-NAME suppresses NO production from all constitutive sources (eNOS and nNOS) . This property has been leveraged in the development of the HFD/L-NAME mouse model, which captures aspects of heart failure with preserved ejection fraction (HFpEF) associated with obesity and mild hypertension [2]. In this context, substituting L-NAME with an isoform-selective inhibitor would fail to recapitulate the full spectrum of NO-deficient pathology.

Acute In Vivo Studies Requiring Aqueous Solubility and Simple Formulation

For acute in vivo experiments requiring intravenous or intraperitoneal administration, L-NAME offers a distinct practical advantage over its active principle L-NNA. L-NAME exhibits high aqueous solubility (30 mg/ml in PBS pH 7.2) , enabling straightforward preparation of dosing solutions without organic solvents or complex formulation vehicles. In contrast, L-NNA has poor solubility and stability that have hindered the development of injectable formulations suitable for human administration [1]. This solubility advantage makes L-NAME the preferred choice for studies involving systemic NOS inhibition via parenteral routes, particularly when investigators aim to avoid solvent-induced artifacts. However, users must account for the prodrug activation step; L-NAME requires hydrolysis by cellular esterases to become fully active L-NNA .

Negative Control in iNOS-Selective Inflammation Studies

In experimental designs aimed at dissecting the specific role of iNOS in inflammatory pathology, L-NAME serves as a critical comparator to establish the contribution of constitutive NOS isoforms. In zymosan-induced arthritis, L-NAME inhibits articular incapacitation but simultaneously elevates arterial blood pressure due to eNOS blockade . Aminoguanidine, a relatively selective iNOS inhibitor, provides comparable anti-inflammatory efficacy without the hypertensive side effect . By including L-NAME as a comparator, researchers can differentiate between iNOS-mediated and eNOS-mediated effects in their model. This application highlights L-NAME's utility not as a specific tool for inflammation research, but as a pharmacological control that reveals the functional consequences of non-selective NOS inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-NAME

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.